molecular formula C26H29N B14378864 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline CAS No. 89900-17-4

2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline

Cat. No.: B14378864
CAS No.: 89900-17-4
M. Wt: 355.5 g/mol
InChI Key: HQGSOKHUMAUNPH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is a chemical compound with the molecular formula C46H46N2 and a molecular weight of 626.87 g/mol . This compound is characterized by its cyclohexyl group attached to a bis(4-methylphenyl)aniline structure, making it a unique and versatile molecule in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline typically involves the reaction of cyclohexanone with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges within the device. This is achieved through its high hole mobility and favorable electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-N,N-bis(4-methylphenyl)aniline is unique due to its combination of a cyclohexyl group and bis(4-methylphenyl)aniline structure, which imparts distinct electronic and physical properties. This makes it particularly valuable in applications such as OLEDs, where high hole mobility is essential .

Properties

CAS No.

89900-17-4

Molecular Formula

C26H29N

Molecular Weight

355.5 g/mol

IUPAC Name

2-cyclohexyl-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C26H29N/c1-20-12-16-23(17-13-20)27(24-18-14-21(2)15-19-24)26-11-7-6-10-25(26)22-8-4-3-5-9-22/h6-7,10-19,22H,3-5,8-9H2,1-2H3

InChI Key

HQGSOKHUMAUNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3C4CCCCC4

Origin of Product

United States

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